1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate
説明
The compound 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-pyridyl)piperazine oxalate is a piperazine derivative with a complex structure featuring a 4-chlorophenyl-benzyloxybutyl chain and a 2-pyridyl substituent.
- Core structure: A piperazine ring substituted with a 4-(α-(p-chlorophenyl)benzyloxy)butyl group and a heteroaromatic moiety (e.g., pyrimidine in or pyridine in the target compound).
- Oxalate salt: Enhances solubility and stability, as seen in related compounds like 1-{4-[(4-chlorophenyl)(phenyl)methoxy]butyl}-4-(2-methoxyphenyl)piperazine ethanedioate (CAS 23904-91-8) .
This compound likely targets central nervous system (CNS) receptors or enzymes, given structural similarities to piperazine-based ligands for dopamine, serotonin, or sigma receptors (e.g., ).
特性
CAS番号 |
23904-95-2 |
|---|---|
分子式 |
C28H32ClN3O5 |
分子量 |
526.0 g/mol |
IUPAC名 |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-pyridin-2-ylpiperazine;oxalic acid |
InChI |
InChI=1S/C26H30ClN3O.C2H2O4/c27-24-13-11-23(12-14-24)26(22-8-2-1-3-9-22)31-21-7-6-16-29-17-19-30(20-18-29)25-10-4-5-15-28-25;3-1(4)2(5)6/h1-5,8-15,26H,6-7,16-21H2;(H,3,4)(H,5,6) |
InChIキー |
ZVXDRAAQBLMIFQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.C(=O)(C(=O)O)O |
製品の起源 |
United States |
類似化合物との比較
Substituent Effects on Target Engagement
- Aryl Group Variations: 2-Pyridyl vs. Chlorophenyl-Benzyloxy Chain: The 4-chlorophenyl-benzyloxybutyl group enhances lipophilicity, promoting CNS penetration (e.g., sigma receptor ligands in show enhanced dopamine release modulation) .
Pharmacological Selectivity
- MC4R Antagonists (): Fluorophenyl-piperazine derivatives (e.g., MCL 0129) exhibit dual serotonin transport inhibition and MC4R antagonism, whereas the target compound’s pyridyl group may favor monoaminergic receptor specificity .
- Cytotoxic Derivatives () : Chlorobenzhydryl-piperazine compounds show broad anticancer activity (e.g., IC50: 2 µM in HEPG2 cells), suggesting that bulkier substituents enhance cytotoxicity compared to pyridyl groups .
Comparative Efficacy and Limitations
Table 2: Efficacy Metrics of Selected Analogues
Research Findings and Implications
- BACE1 Inhibition () : Indole-piperazine derivatives (e.g., compound 8, IC50 = 19.66 mM) highlight the importance of aromatic substituents in enzyme inhibition, suggesting that the target compound’s pyridyl group may offer suboptimal BACE1 binding .
- Dopamine Release Modulation () : Sigma receptor ligands with fluorophenyl-piperazine moieties (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-piperazine) enhance NMDA-stimulated dopamine release, indicating structural flexibility for CNS applications .
- Synthetic Feasibility () : Piperazine derivatives with triazole or phthalimido linkers (e.g., BAK 04-81, 89% yield) demonstrate high synthetic efficiency, whereas the target compound’s oxalate salt may require optimization for scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
